molecular formula C15H15NO3S B334211 methyl 3-[(3-phenylpropanoyl)amino]-2-thiophenecarboxylate

methyl 3-[(3-phenylpropanoyl)amino]-2-thiophenecarboxylate

Cat. No.: B334211
M. Wt: 289.4 g/mol
InChI Key: HILSCEQGPHLVGN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

methyl 3-[(3-phenylpropanoyl)amino]-2-thiophenecarboxylate: is an organic compound that belongs to the class of thiophene derivatives Thiophenes are heterocyclic compounds containing a sulfur atom in a five-membered ring This particular compound is characterized by the presence of a methyl ester group, a phenylpropanamido group, and a thiophene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 3-[(3-phenylpropanoyl)amino]-2-thiophenecarboxylate typically involves the following steps:

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

    Bulk Synthesis of Intermediates: Large-scale synthesis of thiophene intermediates and phenylpropanamido derivatives.

    Optimization of Reaction Conditions: Optimization of reaction conditions to ensure high yield and purity.

    Purification: Purification of the final product using techniques like recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

methyl 3-[(3-phenylpropanoyl)amino]-2-thiophenecarboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA)

    Reduction: Lithium aluminum hydride (LiAlH4)

    Substitution: Electrophiles like halogens, nitrating agents

Major Products Formed

    Oxidation: Sulfoxides, sulfones

    Reduction: Thiol derivatives

    Substitution: Halogenated thiophenes, nitrothiophenes

Mechanism of Action

The mechanism of action of methyl 3-[(3-phenylpropanoyl)amino]-2-thiophenecarboxylate involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Similar Compounds

  • Methyl 3-(4-phenylpropanamido)thiophene-2-carboxylate
  • Methyl 3-(3-phenylpropanamido)furan-2-carboxylate
  • Methyl 3-(3-phenylpropanamido)pyrrole-2-carboxylate

Uniqueness

methyl 3-[(3-phenylpropanoyl)amino]-2-thiophenecarboxylate is unique due to its specific substitution pattern on the thiophene ring, which imparts distinct chemical and biological properties. Its combination of a thiophene ring with a phenylpropanamido group makes it a versatile compound for various applications in medicinal chemistry and material science .

Properties

Molecular Formula

C15H15NO3S

Molecular Weight

289.4 g/mol

IUPAC Name

methyl 3-(3-phenylpropanoylamino)thiophene-2-carboxylate

InChI

InChI=1S/C15H15NO3S/c1-19-15(18)14-12(9-10-20-14)16-13(17)8-7-11-5-3-2-4-6-11/h2-6,9-10H,7-8H2,1H3,(H,16,17)

InChI Key

HILSCEQGPHLVGN-UHFFFAOYSA-N

SMILES

COC(=O)C1=C(C=CS1)NC(=O)CCC2=CC=CC=C2

Canonical SMILES

COC(=O)C1=C(C=CS1)NC(=O)CCC2=CC=CC=C2

Origin of Product

United States

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